molecular formula C7H14O2 B092370 Propyl butyrate CAS No. 105-66-8

Propyl butyrate

Cat. No. B092370
CAS RN: 105-66-8
M. Wt: 130.18 g/mol
InChI Key: HUAZGNHGCJGYNP-UHFFFAOYSA-N
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Description

Propyl butyrate, also known as butyric acid propyl ester, is a compound that can be synthesized through various chemical reactions. It is not directly mentioned in the provided papers, but its synthesis and properties can be inferred from similar compounds such as butyl butyrate and butyric acid derivatives discussed in the papers.

Synthesis Analysis

The synthesis of propyl butyrate can be related to the formation of butyrate esters as described in the papers. For instance, butyl butyrate synthesis is catalyzed by lipases in organic media, which suggests that a similar enzymatic esterification process could be used for the synthesis of propyl butyrate . Additionally, the reductive carboxylation of propionate to butyrate in methanogenic ecosystems indicates a biochemical pathway that could potentially be adapted for the synthesis of propyl butyrate .

Molecular Structure Analysis

The molecular structure of propyl butyrate would consist of a propyl group attached to the ester functional group of butyric acid. The papers discuss the structure of related compounds, such as butyl butyrate and butyric acid derivatives, which share similar structural features with propyl butyrate . The molecular structure analysis of propyl butyrate would focus on the ester linkage and the length of the carbon chain, which affects its physical and chemical properties.

Chemical Reactions Analysis

Chemical reactions involving butyrate esters, such as hydroformylation and esterification, are discussed in the papers. Propyl butyrate could undergo similar reactions, such as hydroformylation to form aldehydes or esterification to form different esters . The enzymatic synthesis of butyl butyrate in organic media also provides insights into the potential enzymatic reactions that propyl butyrate could participate in .

Physical and Chemical Properties Analysis

The physical and chemical properties of propyl butyrate can be inferred from the properties of similar compounds discussed in the papers. Butyl butyrate, for example, has a favorable partition coefficient in organic media, which suggests that propyl butyrate may also have similar solubility characteristics . The vapor-liquid equilibrium diagram of the butyl propionate-propionic acid-butyric acid system provides information on the volatility and phase behavior of related compounds, which could be relevant to propyl butyrate .

Scientific Research Applications

  • Flavor and Fragrance Industry

    • Propyl butyrate is extensively used in the flavor and fragrance industry due to its fruity and pleasant odor .
    • It is often used to create sweet fruity flavors that are similar to that of pineapple .
    • It occurs naturally in many kinds of fruit including apple, banana, berries, pear, plum, and strawberry .
    • Its pleasant fruity odor, reminiscent of pears or apples, makes it a valuable ingredient in this industry .
  • Pharmaceutical Industry

    • In the pharmaceutical industry, propyl butyrate may be utilized as a flavoring agent in oral medications .
    • Its pleasant taste can mask the inherent bitterness of certain drugs, improving patient compliance .
  • Polymer Industry

    • Some esters, including propyl butyrate, can be used as plasticizers in the polymer industry .
    • Plasticizers are substances added to materials to increase their plasticity, flexibility, and reduce their brittleness .
  • Food Industry

    • Propyl butyrate is employed in the formulation of various food products, including confectioneries, beverages, and baked goods .
    • Its sweet, fruity flavor of banana and pineapple makes it a popular choice in the food industry .
  • Cosmetics Industry

    • In the cosmetics industry, propyl butyrate serves as a key component in the creation of perfumes, contributing to the overall olfactory experience .
  • Research

    • Propyl butyrate can be used as an intravaginal taggant in research studies .

Safety And Hazards

Propyl butyrate may cause toxic effects if inhaled or absorbed through the skin . Inhalation or contact with the material may irritate or burn skin and eyes . Fire will produce irritating, corrosive, and/or toxic gases . Vapors may cause dizziness or suffocation . Runoff from fire control or dilution water may cause pollution .

Future Directions

Butyrate, including propyl butyrate, has therapeutic potential for the treatment and prevention of obesity and obesity-related complications . Future research should investigate which factors impact treatment outcomes including baseline gut microbial activity and functionality, thereby optimizing targeted interventions and identifying individuals that merit most from such interventions .

properties

IUPAC Name

propyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-3-5-7(8)9-6-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAZGNHGCJGYNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6059318
Record name Butanoic acid, propyl ester
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Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear colorless liquid; [Aldrich MSDS], Liquid, colourless liquid with a pineapple, apricot odour
Record name Propyl butyrate
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Record name Propyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/222/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

142.00 to 143.00 °C. @ 760.00 mm Hg
Record name Propyl butyrate
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Solubility

1.62 mg/mL at 17 °C, miscible with alcohol, ether; slightly soluble in water
Record name Propyl butyrate
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Record name Propyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/222/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.866 - 0.875
Record name Propyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/222/
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Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

5.95 [mmHg]
Record name Propyl butyrate
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Product Name

Propyl butyrate

CAS RN

105-66-8
Record name Propyl butyrate
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Record name Propyl butyrate
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Record name Butanoic acid, propyl ester
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Record name Propyl butyrate
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Record name PROPYL BUTYRATE
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Record name Propyl butyrate
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Melting Point

-95.2 °C
Record name Propyl butyrate
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods

Procedure details

Using the procedure of Example 15, 8 g of 4-hydroxy-2-(1-hydroxypropyl)-N-(2-thiazolyl)-8-trifluoromethyl-3-quinoline carboxamide and 2 ml of butyric acid were reacted to obtain 7.8 g of 1-[4-hydroxy-3-[(2-thiazolyamino)-carboxyl]-8-trifluoromethyl)-2-quinolinyl]-propyl butanoate melting at 203° C.
Name
4-hydroxy-2-(1-hydroxypropyl)-N-(2-thiazolyl)-8-trifluoromethyl-3-quinoline carboxamide
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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